5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]
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Overview
Description
5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a complex heterocyclic compound that features a unique spiro linkage between a cyclohexane ring and an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] typically involves the construction of the imidazo[4,5-b]pyridine core followed by the formation of the spiro linkage. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The spiro linkage is then introduced through a nucleophilic substitution reaction involving a cyclohexane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring .
Scientific Research Applications
5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The imidazo[4,5-b]pyridine moiety is known to interact with protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure shared with 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine].
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
138650-03-0 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5'-ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] |
InChI |
InChI=1S/C13H17N3O/c1-2-17-11-7-6-10-12(14-11)16-13(15-10)8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
MQLORSSQYIIGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=NC3(CCCCC3)N=C2C=C1 |
Origin of Product |
United States |
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